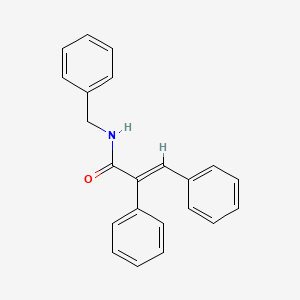![molecular formula C11H8Br2N6OS B10949336 ({5-[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B10949336.png)
({5-[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-{2-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a triazole ring, a hydrazino group, and a dibromo-hydroxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-{2-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE typically involves multiple steps:
Formation of the Hydrazone: The initial step involves the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone is then subjected to cyclization with thiocyanate to form the triazole ring.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[(5-{2-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The dibromo-hydroxyphenyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted triazoles, hydrazones, and cyanides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(5-{2-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of [(5-{2-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to the disruption of specific biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Steviol Glycosides: Compounds with similar glycosidic linkages.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Structurally similar antioxidants.
Uniqueness
[(5-{2-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL CYANIDE stands out due to its combination of a triazole ring, hydrazino group, and dibromo-hydroxyphenyl moiety, which confer unique chemical reactivity and biological activity not commonly found in other compounds.
Properties
Molecular Formula |
C11H8Br2N6OS |
|---|---|
Molecular Weight |
432.10 g/mol |
IUPAC Name |
2-[[5-[(2E)-2-[(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetonitrile |
InChI |
InChI=1S/C11H8Br2N6OS/c12-7-3-6(9(20)8(13)4-7)5-15-17-10-16-11(19-18-10)21-2-1-14/h3-5,20H,2H2,(H2,16,17,18,19)/b15-5+ |
InChI Key |
BKPSPBHBIFDONE-PJQLUOCWSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N/NC2=NC(=NN2)SCC#N)O)Br)Br |
Canonical SMILES |
C1=C(C=C(C(=C1C=NNC2=NC(=NN2)SCC#N)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(Tert-butyl)-N-(2,4-dimethylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-2-carboxamide](/img/structure/B10949263.png)
![(3E)-3-[5-(1-ethyl-1H-pyrazol-4-yl)-1-phenylpyrazolidin-3-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B10949264.png)
![(5Z)-5-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10949265.png)
![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B10949283.png)
![4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B10949288.png)
![2-[(4-bromothiophen-2-yl)carbonyl]-N-(2,5-dichlorophenyl)hydrazinecarbothioamide](/img/structure/B10949297.png)

![N-phenyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B10949305.png)
![5-[(4-nitrophenoxy)methyl]-N-[4-(piperidin-1-ylmethyl)phenyl]furan-2-carboxamide](/img/structure/B10949309.png)
![1-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10949312.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-nitrobenzamide](/img/structure/B10949317.png)
![N-(4-fluorophenyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10949321.png)
![5-(difluoromethyl)-3-phenyl-1-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10949328.png)
